3-Bromo-2,6-difluorophenacyl bromide
Overview
Description
3-Bromo-2,6-difluorophenacyl bromide is an organic compound with the molecular formula C8H4Br2F2O. It is a brominated derivative of phenacyl bromide, characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-difluorophenacyl bromide typically involves the bromination of 2,6-difluorophenacyl bromide. One common method includes the reaction of 2,6-difluorobenzaldehyde with bromine in the presence of a suitable catalyst. The reaction conditions often involve the use of an organic solvent such as dichloromethane, and the reaction is carried out at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure consistency and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-difluorophenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Electrophilic Addition Reactions: The compound can participate in electrophilic addition reactions, particularly with alkenes and alkynes.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Addition: Reagents such as hydrogen bromide (HBr) or bromine (Br2) are used, often in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
3-Bromo-2,6-difluorophenacyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in biological molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-difluorophenacyl bromide involves its interaction with nucleophilic sites in target molecules. The bromine atoms act as electrophilic centers, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in various applications, including enzyme inhibition and protein modification .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenacyl Bromide: Lacks the additional bromine atom at the 3-position, resulting in different reactivity and applications.
3-Bromo-2,6-difluorobenzaldehyde: Similar structure but with an aldehyde group instead of the phenacyl bromide moiety, leading to different chemical behavior and uses.
Uniqueness
3-Bromo-2,6-difluorophenacyl bromide is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These features make it a versatile compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
2-bromo-1-(3-bromo-2,6-difluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F2O/c9-3-6(13)7-5(11)2-1-4(10)8(7)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJRWTCQXAVXON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)CBr)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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